3-Cyanobenzenepropanoic acid
Overview
Description
3-Cyanobenzenepropanoic acid is an organic compound with the chemical formula C10H9NO2. It is characterized by the presence of a benzene ring substituted with a cyano group and a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyanobenzenepropanoic acid typically involves the reaction of 3-cyanostyrene with an acidic solution . This method is straightforward and involves standard organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. specific industrial methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyanobenzenepropanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving cyano and carboxylic acid groups.
Mechanism of Action
The mechanism of action of 3-Cyanobenzenepropanoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways, although detailed studies on the exact mechanisms are limited.
Comparison with Similar Compounds
3-Cyanobenzoic acid: Similar structure but lacks the propanoic acid group.
3-Cyanophenylacetic acid: Similar structure with an acetic acid group instead of propanoic acid.
4-Cyanobenzenepropanoic acid: Similar structure but with the cyano group in the para position.
Uniqueness: 3-Cyanobenzenepropanoic acid is unique due to the combination of the cyano and propanoic acid groups on the benzene ring
Properties
IUPAC Name |
3-(3-cyanophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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